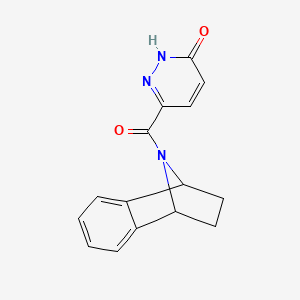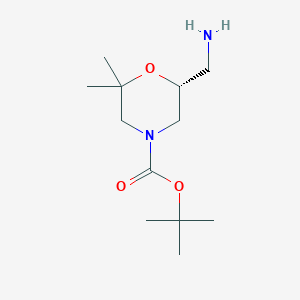![molecular formula C17H8Cl2FN3O2S B2850355 6,8-Dichloro-3-[5-(2-fluoro-phenylamino)-[1,3,4]thiadiazol-2-yl]-chromen-2-one CAS No. 326913-84-2](/img/structure/B2850355.png)
6,8-Dichloro-3-[5-(2-fluoro-phenylamino)-[1,3,4]thiadiazol-2-yl]-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6,8-Dichloro-3-[5-(2-fluoro-phenylamino)-[1,3,4]thiadiazol-2-yl]-chromen-2-one” is a complex organic molecule that contains several functional groups and heterocyclic moieties . It includes a chromen-2-one group, a thiadiazol group, and a phenylamino group . The thiadiazole moiety is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds .
Scientific Research Applications
Antimicrobial Activity
Derivatives of 1,3,4-thiadiazole, which is a part of the compound’s structure, have been studied for their antimicrobial properties . These compounds have shown promising activity against various strains of bacteria and fungi. The presence of the 1,3,4-thiadiazole moiety in the compound suggests potential use in developing new antimicrobial agents that could be effective against multidrug-resistant pathogens.
Anticancer Potential
The thiadiazole derivatives are also known for their antitumor activities . The compound could be investigated for its efficacy against cancer cells. Its ability to interact with various biological targets can lead to the development of novel anticancer drugs with potentially fewer side effects compared to current treatments.
Antioxidant Properties
Compounds with 1,3,4-thiadiazole structures have exhibited antioxidant activities, which are crucial in protecting cells from oxidative stress . This property is significant for research into aging, neurodegenerative diseases, and other conditions where oxidative damage is a contributing factor.
Molecular Docking Studies
Molecular docking studies have shown that thiadiazole derivatives can act as potential inhibitors for various enzymes . The compound’s ability to bind to active sites of enzymes like dihydrofolate reductase (DHFR) can be harnessed in the design of enzyme inhibitors used in drug discovery.
Fluorescent Probing and Dye Applications
Due to its chromen-2-one moiety, the compound may serve as a fluorescent probe or dye . This application is valuable in bioimaging and diagnostics, where the compound’s fluorescence can help in visualizing biological processes or identifying specific cells or tissues.
Material Science
The structural components of the compound, such as the chromen-2-one core, can be utilized in creating semiconductors, energy accumulators, liquid crystals, polymers, and nanomaterials . These materials have wide-ranging applications in electronics, energy storage, and nanotechnology.
properties
IUPAC Name |
6,8-dichloro-3-[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl2FN3O2S/c18-9-5-8-6-10(16(24)25-14(8)11(19)7-9)15-22-23-17(26-15)21-13-4-2-1-3-12(13)20/h1-7H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARZPCMTHLCMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NN=C(S2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl2FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B2850279.png)
![7-chloro-2-(((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2850281.png)
![(4-Morpholin-4-ylphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2850283.png)
![N-(3,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2850284.png)
![N-[2-(4-Cyclopropylpyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2850286.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B2850287.png)

![N-hydroxy-N-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}methanesulfonamide](/img/structure/B2850289.png)

![N-[4-({2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}oxy)phenyl]acetamide](/img/structure/B2850291.png)
![N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2850292.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2,4-dioxooxazolidin-3-yl)methyl)azetidine-1-carboxamide](/img/structure/B2850293.png)